![molecular formula C25H17ClF3NO3S B2661959 3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 339103-52-5](/img/structure/B2661959.png)
3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine is a complex organic compound characterized by its unique structural features, including a pyridine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine typically involves multiple steps, including the formation of the pyridine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry: It can be utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating biological activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Shares the sulfonyl chloride group and trifluoromethyl group, making it a useful comparison for reactivity studies.
4-chloro-3-(trifluoromethyl)phenylcarbamoylamino phenoxy-N-methylpyridine-2-carboxamide: Another compound with similar structural motifs, used in medicinal chemistry.
Uniqueness
3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in multiple research fields highlight its significance.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF3NO3S/c1-16-14-22(17-6-3-2-4-7-17)30-24(33-20-9-5-8-18(15-20)25(27,28)29)23(16)34(31,32)21-12-10-19(26)11-13-21/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSHEMVUFZGTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide](/img/structure/B2661876.png)
![3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid](/img/structure/B2661877.png)
![1-(1,2-benzoxazol-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanesulfonamide](/img/structure/B2661878.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2661881.png)
![ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate](/img/structure/B2661882.png)
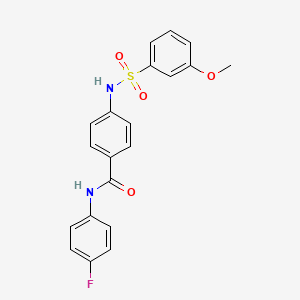
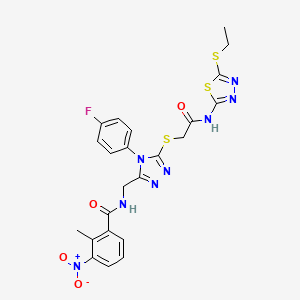

![3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661889.png)
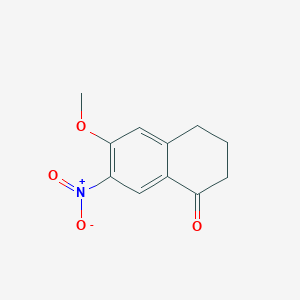
![1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2661892.png)
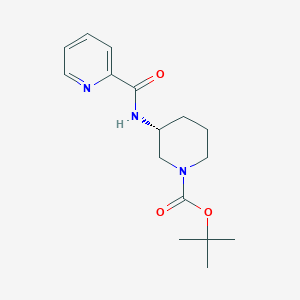
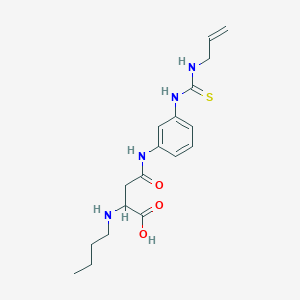
![5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2661896.png)
